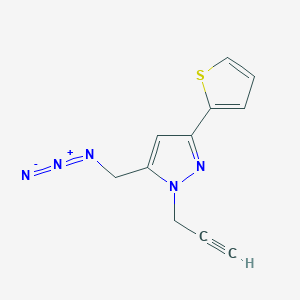
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
5-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (AMTP) is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a synthetic compound, and its structure consists of an azide group, a prop-2-yn-1-yl group, and a thiophene ring. AMTP is a versatile molecule and has a wide range of applications in both scientific research and industrial processes. The compound has been studied extensively in recent years, and its potential uses are still being explored.
Applications De Recherche Scientifique
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. The compound has been studied for its potential use as a therapeutic agent, and it has been found to have anti-inflammatory and antioxidant properties. In addition, 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been used to study the mechanisms of action of various drugs, as well as to identify new drug targets. The compound has also been used to study the effects of various environmental factors, such as UV radiation, on biological systems.
Mécanisme D'action
The exact mechanism of action of 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is still not fully understood. However, it is believed that the compound binds to specific proteins in the cell, which then triggers a series of reactions. These reactions lead to the production of certain metabolites, which are then responsible for the therapeutic effects of the compound. In addition, 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been found to interact with certain receptors in the cell, which can affect the activity of certain enzymes.
Biochemical and Physiological Effects
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been found to have a number of biochemical and physiological effects. The compound has been found to have anti-inflammatory and antioxidant properties, as well as to induce cell death in some types of cancer cells. In addition, 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been found to have an effect on the expression of certain genes, which can lead to changes in the activity of certain enzymes. Finally, the compound has been found to have an effect on the metabolism of certain drugs, which can lead to changes in their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable under most conditions. In addition, the compound is relatively non-toxic, making it safe to use in laboratory experiments. However, the compound does have some limitations. For example, the compound has a relatively short half-life, which can limit its use in some experiments. In addition, the compound is not very soluble in water, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole. The compound could be used to develop new therapeutic agents, as well as to identify new drug targets. In addition, the compound could be used to study the effects of environmental factors, such as UV radiation, on biological systems. Finally, the compound could be used to study the metabolism of certain drugs, as well as to identify new drug interactions.
Propriétés
IUPAC Name |
5-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-5-16-9(8-13-15-12)7-10(14-16)11-4-3-6-17-11/h1,3-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIOGAGUSAVLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481652.png)
![7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481653.png)
![1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481655.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481658.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481659.png)
![methyl 1-(2-methoxy-2-oxoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481660.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481661.png)
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481664.png)
![(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481665.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481667.png)

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-oxopropanenitrile](/img/structure/B1481669.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481673.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481674.png)